molecular formula C10H11ClO3 B082058 (3,4-Dimethoxyphenyl)acetyl chloride CAS No. 10313-60-7

(3,4-Dimethoxyphenyl)acetyl chloride

Cat. No. B082058
CAS RN: 10313-60-7
M. Wt: 214.64 g/mol
InChI Key: QBJIMTPENIGDOG-UHFFFAOYSA-N
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Description

“(3,4-Dimethoxyphenyl)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is also known as “Homoveratryl chloride” and is used in various chemical reactions .


Synthesis Analysis

The synthesis of “(3,4-Dimethoxyphenyl)acetyl chloride” involves the use of 3,4-dimethoxyphenylacetic acid and oxalyl chloride . It has been used in the preparation of homo veratryl nitrile (HVN) and isomeric naphthalene sulphonyl compounds .


Molecular Structure Analysis

The molecular structure of “(3,4-Dimethoxyphenyl)acetyl chloride” can be represented by the SMILES string COc1ccc(CC(Cl)=O)cc1OC . The InChI key for this compound is QBJIMTPENIGDOG-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(3,4-Dimethoxyphenyl)acetyl chloride” has been used in the preparation of homo veratryl nitrile (HVN) and isomeric naphthalene sulphonyl compounds . It also reacts with formaldehyde in the presence of acid to give an isochromanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,4-Dimethoxyphenyl)acetyl chloride” include a boiling point of 118-119 °C at 0.2 mmHg, a melting point of 40-43 °C, and a density of 1.245 g/mL at 25 °C . It appears as a solid or liquid that is yellow to orange to brown in color .

Scientific Research Applications

    Scientific Field

    Organic Chemistry

    • Application : “(3,4-Dimethoxyphenyl)acetyl chloride” has been used in the preparation of homo veratryl nitrile (HVN) .

    Scientific Field

    • Application : “(3,4-Dimethoxyphenyl)acetyl chloride” has been used in the preparation of isomeric naphthalene sulphonyl compounds, 1- and 2-[{2-(3,4-dimethoxyphenyl)ethyl}methylamino] sulphonyl naphthalenes .

Safety And Hazards

“(3,4-Dimethoxyphenyl)acetyl chloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJIMTPENIGDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394078
Record name (3,4-Dimethoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)acetyl chloride

CAS RN

10313-60-7
Record name (3,4-Dimethoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dimethoxyphenyl)acetyl chloride
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Synthesis routes and methods I

Procedure details

3,4-Dimethoxyphenylacetic acid (6.47 g, 0.033 mole) was dissolved in 50 ml of dry benzene and refluxed for 2 hr. with excess thionyl chloride (25 ml). The solvent and SOCl2 were removed on a rotary evaporator. Two additional quantities of dry benzene were added to the residue, followed by rotary evaporation which yielded 3,4-dimethoxyphenylacetyl chloride.
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (600 ml) is added dropwise, with stirring, over a period of 2 hours, to a suspension of 3,4-dimethoxy-phenylacetic acid (549.4 g) in methylene chloride (600 ml). After the development of gas has ended (16 hours) the mixture is refluxed for a further hour. After the highly volatile components have been removed the residue is distilled in vacuo.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
549.4 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

(3,4-dimethoxyphenyl)acetyl chloride is prepared according to the method described in Example 8 using 3,4-dimethoxyphenylacetic acid (2.85 g, 14.5 mmol) to give a brown oil which is dissolved in chloroform (10 mL). This solution is refluxed for 3 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanethiol (2.8 g, 14 mmol) in chloroform (10 mL) under nitrogen. The reaction mixture is partitioned between 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL). The organic layer is separated and the aqueous is washed with more dichloromethane (2×50 mL). The combined dichloromethane extracts are dried over sodium sulfate, and the solvent is removed to leave the crude free ester. This is purified by column chromatography and converted to the hydrochloride salt by treatment with HCl in ether. The product is recrystallised from hot ethyl acetate/methanol to yield the title compound.
Quantity
2.85 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanethiol
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In the preparation of 2-methyl-3',4,4' , 5-tetramethoxybibenzyl, for example, 3,4-dimethoxytoluene was prepared from commercial veratraldehyde by the method of Bruce and Sutcliff, J. Chem. Soc., 3824 (1956). 3,4-Dimethoxyphenylacetyl chloride was prepared from commercial 3,4-dimethoxyphenylacetic acid and added to a stirred mixture of 3,4-dimethoxytoluene and aluminum chloride in carbon disulfide. After reaction, the previously unknown 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene was isolated (based upon the 3,4-dimethoxyphenyl acetic acid) and converted by a modified Wolff-Kishner reaction to 2-methyl-3',4,4',5-tetramethoxybibenzyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,4-Dimethoxyphenyl)acetyl chloride
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Reactant of Route 5
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Reactant of Route 6
(3,4-Dimethoxyphenyl)acetyl chloride

Citations

For This Compound
55
Citations
JR Falck, S Manna, C Mioskowski - The Journal of Organic …, 1981 - ACS Publications
CH2C12 with acyl chlorides to give 1: 1 adducts formulated as Ñ-acyl-2-chlorooxazolidines 4, which in turn generate a mixture of 5 and 6 when treated with wet triethylamine. This report…
Number of citations: 9 pubs.acs.org
K Wang, Q Wang, R Huang - The Journal of Organic Chemistry, 2007 - ACS Publications
A new structural phenanthroindolizidine, 2,3,6,7-tetramethoxyphenanthro[9,10,3‘,4‘]indolizidine, has been synthesized efficiently from pyrrole. An important feature of this synthesis is …
Number of citations: 42 pubs.acs.org
W Dawson - 1951 - search.proquest.com
… Acylation with 3:4-dimethoxyphenylacetyl chloride led to the formation of the desired 3:4-dimethoxyphenylac e tamido-me thylmec onin (II). It was however found impossible to eliminate …
Number of citations: 2 search.proquest.com
JM Chrétien, MA Ghanem, PN Bartlett… - … –A European Journal, 2009 - Wiley Online Library
Glassy carbon electrodes functionalised with two redox centres have been prepared by using electrochemical and solid‐phase synthetic methodologies. Initially the individual coupling …
H Iida, S Aoyagi, C Kibayashi - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
Irradiation of 1,2,3,3a,4,5-hexahydro-N-(2-iodo-4,5-dimethoxyphenylacetyl)indol-6-one (2) gave 3,3a,4,5-tetrahydro-10,11-dimethoxyindolo[7,1-ab][3]benzazepine-1,7(2H,8H)-dione (3) …
Number of citations: 2 pubs.rsc.org
H Li, T Hu, K Wang, Y Liu, Z Fan… - Letters in Organic …, 2006 - ingentaconnect.com
The first total synthesis of (+)-deoxytylophorinine has been accomplished in 6 linear steps and with 39.6% overall yield. An important feature of this synthesis is that Friedel-Craft …
Number of citations: 24 www.ingentaconnect.com
H Iida, Y Watanabe, M Tanaka… - The Journal of Organic …, 1984 - ACS Publications
A general synthetic route to the pentacyclic phenanthro class and related indolizidine and quinolizidine alkaloids via/3-amino ketone intermediates is reported. The synthesis of …
Number of citations: 46 pubs.acs.org
KW Bentley, R Robinson - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… ketone (V; R = OH), prepared by the condensation of 3 : 4-dimethoxyphenylacetonitrile and resorcinol, and, secondly, by the condensation of 3 : 4-dimethoxyphenylacetyl chloride with 1 …
Number of citations: 3 pubs.rsc.org
P Peng, Z Zheng, J Yu, X Gao, J Yang… - … Process Research & …, 2022 - ACS Publications
In this paper, a practical process to synthesize the key intermediate R-tetrahydropapaverine of cisatracurium besylate was proposed. First, tetrahydropapaverine hydrochloride (1.HCl) …
Number of citations: 2 pubs.acs.org
Z Zhao, PS Mariano - Tetrahedron, 2006 - Elsevier
Two strategies for the formal total synthesis of (−)-cephalotaxine, based on pyridinium salt photochemistry, are described. The routes begin with photocyclization reaction of 1,2-…
Number of citations: 39 www.sciencedirect.com

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